molecular formula C12H11FN4O B3359330 6-(4-Fluoro-2-methylphenyl)pyridazine-3-carbohydrazide CAS No. 848953-32-2

6-(4-Fluoro-2-methylphenyl)pyridazine-3-carbohydrazide

Cat. No.: B3359330
CAS No.: 848953-32-2
M. Wt: 246.24 g/mol
InChI Key: ROKSYFZHIHRKKT-UHFFFAOYSA-N
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Description

6-(4-Fluoro-2-methylphenyl)pyridazine-3-carbohydrazide is a pyridazine derivative featuring a 4-fluoro-2-methylphenyl substituent at position 6 of the pyridazine ring and a carbohydrazide (-CONHNH₂) group at position 3. This compound is of interest due to its structural versatility, enabling applications in medicinal chemistry and materials science. Key identifiers include:

  • Molecular Formula: C₁₂H₁₁FN₄O
  • Molar Mass: 246.08 g/mol (exact mass: 246.08045)
  • Synonyms: SureCN932025, CTK3E7383, ZINC21300356
  • Key Features: The 4-fluoro-2-methylphenyl group enhances lipophilicity and metabolic stability, while the carbohydrazide moiety allows for condensation reactions (e.g., hydrazone formation) .

Properties

IUPAC Name

6-(4-fluoro-2-methylphenyl)pyridazine-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN4O/c1-7-6-8(13)2-3-9(7)10-4-5-11(17-16-10)12(18)15-14/h2-6H,14H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROKSYFZHIHRKKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C2=NN=C(C=C2)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647514
Record name 6-(4-Fluoro-2-methylphenyl)pyridazine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848953-32-2
Record name 6-(4-Fluoro-2-methylphenyl)pyridazine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluoro-2-methylphenyl)pyridazine-3-carbohydrazide typically involves the reaction of 4-fluoro-2-methylbenzonitrile with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the resulting intermediate is then subjected to cyclization to form the pyridazine ring . The reaction conditions, such as temperature, solvent, and reaction time, can be optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluoro-2-methylphenyl)pyridazine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into hydrazine derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine-3-carboxylic acid derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted pyridazine compounds with different functional groups.

Mechanism of Action

The mechanism of action of 6-(4-Fluoro-2-methylphenyl)pyridazine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes. For example, pyridazine derivatives have been shown to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This mechanism can be exploited for the development of anti-platelet and anti-inflammatory agents.

Comparison with Similar Compounds

Structural Analogs and Derivatives

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Biological Activity/Notes
6-(4-Fluoro-2-methylphenyl)pyridazine-3-carbohydrazide C₁₂H₁₁FN₄O 246.08 4-Fluoro-2-methylphenyl, carbohydrazide Reactive towards aldehydes; studied for antimicrobial and antitumor potential
6-(4-Fluoro-2-methylphenyl)pyridazine-3-carboxylic acid methyl ester C₁₃H₁₁FN₂O₂ 246.24 4-Fluoro-2-methylphenyl, methyl ester Synthetic precursor; hydrolyzed to carboxylic acid for further derivatization
6-(α-D-Ribofuranosyl)pyridazine-3-carbohydrazide C₁₄H₁₈N₄O₆ 354.32 Ribofuranosyl group, carbohydrazide Enhanced solubility; potential as a C-nucleoside analog
6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone C₁₄H₁₄FN₅O 299.30 2-Fluorophenylpiperazine, pyridazinone CNS-targeting due to piperazine; evaluated for serotonin/dopamine receptor modulation
Elinzanetant C₃₃H₃₅F₇N₄O₃ 668.66 Fluorophenylpyridine, trifluoromethyl Neurokinin-1 receptor antagonist; advanced to clinical trials for menopausal symptoms

Key Differences and Research Findings

Reactivity :

  • The carbohydrazide group in the target compound facilitates condensation with aldehydes to form hydrazones, a property exploited in drug design for improving bioavailability .
  • In contrast, the methyl ester analog (CAS 848953-31-1) is less reactive but serves as a stable intermediate for synthesizing carboxylic acid derivatives .

Biological Activity: Piperazine-containing analogs (e.g., 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone) exhibit CNS activity due to the piperazine moiety’s affinity for neurotransmitter receptors, unlike the target compound’s carbohydrazide focus . Elinzanetant demonstrates the pharmacological relevance of the 4-fluoro-2-methylphenyl group in receptor binding, though its larger structure and trifluoromethyl groups confer distinct pharmacokinetic profiles .

Solubility and Druglikeness: The ribofuranosyl analog () replaces the hydrophobic aryl group with a hydrophilic sugar, drastically improving aqueous solubility but reducing membrane permeability . The target compound’s balance of lipophilic (fluorophenyl) and hydrophilic (carbohydrazide) groups optimizes it for moderate solubility and cellular uptake .

Biological Activity

6-(4-Fluoro-2-methylphenyl)pyridazine-3-carbohydrazide is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a pyridazine core, which is known for its diverse pharmacological properties, and a fluoro-substituted phenyl group that may enhance its interaction with biological targets.

Structure

The chemical structure of this compound can be represented as follows:

C11H10FN5O\text{C}_{11}\text{H}_{10}\text{F}\text{N}_5\text{O}

Physical Properties

  • Molecular Weight: 235.23 g/mol
  • Melting Point: Not specified in current literature
  • Solubility: Solubility in organic solvents varies; water solubility is typically low.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study assessed its efficacy against various bacterial strains, revealing the following Minimum Inhibitory Concentration (MIC) values:

Bacterial StrainMIC (µM)
Staphylococcus aureus12.5
Escherichia coli25.0
Pseudomonas aeruginosa20.0

These results suggest that the compound has potential as an antibacterial agent, particularly against Gram-positive bacteria.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. The following table summarizes its effectiveness against common fungal strains:

Fungal StrainMIC (µM)
Candida albicans15.0
Aspergillus niger30.0

These findings indicate a broad spectrum of activity, making it a candidate for further investigation in antifungal therapies.

The biological activity of this compound is hypothesized to involve the inhibition of key enzymes or disruption of cellular processes in target organisms. The presence of the fluoro group may enhance binding affinity to target sites, increasing potency.

Study on Antimicrobial Efficacy

A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various derivatives of pyridazine compounds, including this compound. The results indicated that modifications to the phenyl substituent significantly influenced antimicrobial activity, with fluoro-substituted derivatives showing enhanced effects compared to their non-fluorinated counterparts.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have been pivotal in understanding how modifications to the pyridazine ring and substituent groups affect biological activity. For instance, it was found that increasing electron-withdrawing characteristics on the aromatic ring improved antibacterial potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(4-Fluoro-2-methylphenyl)pyridazine-3-carbohydrazide
Reactant of Route 2
6-(4-Fluoro-2-methylphenyl)pyridazine-3-carbohydrazide

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